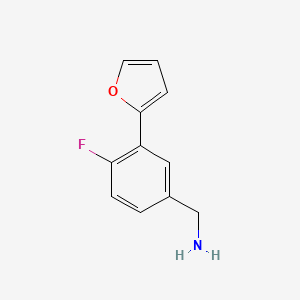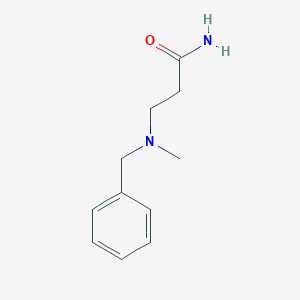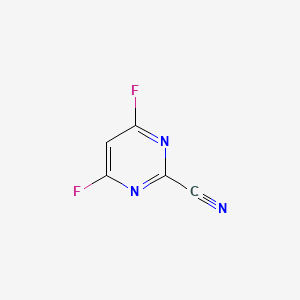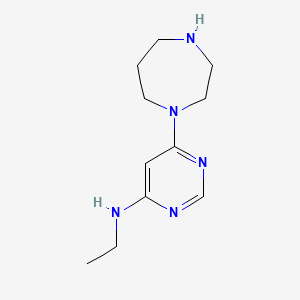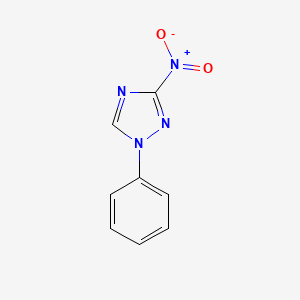
3-nitro-1-phenyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-phenyl-1H-1,2,4-triazole typically involves the reaction of phenylhydrazine with nitrous acid to form a diazonium salt, which then undergoes cyclization with hydrazine to yield the triazole ring. The nitro group is introduced through nitration using concentrated nitric acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. This method enhances the yield and purity of the compound while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nitro-1-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and antifungal properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 3-nitro-1-phenyl-1H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The triazole ring can also bind to metal ions, affecting enzyme activity and disrupting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Another triazole isomer with different nitrogen atom arrangement.
3-Nitro-1H-1,2,4-triazole: Lacks the phenyl group but shares the nitro and triazole structure.
1-Phenyl-3-hydroxy-1,2,4-triazole: Contains a hydroxyl group instead of a nitro group
Uniqueness
3-Nitro-1-phenyl-1H-1,2,4-triazole is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H6N4O2 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
3-nitro-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
AOUDREGNSCFGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



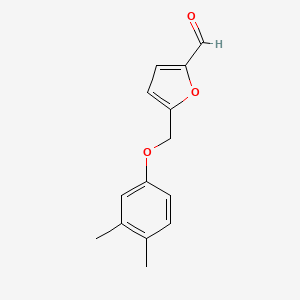

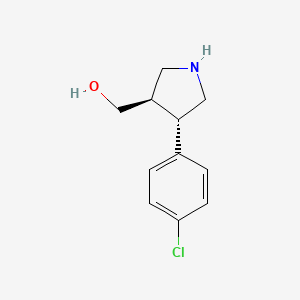
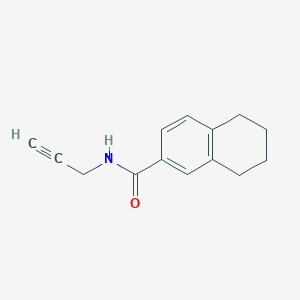
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)

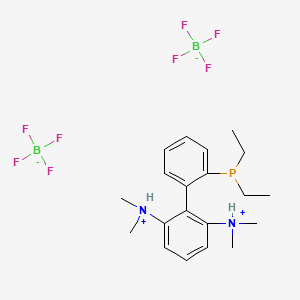
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
![(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole](/img/structure/B14887583.png)
